1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

regioisomer pyrazoloquinoline substitution pattern

This 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932519-06-7) is an achiral, high-logP (5.09) screening compound with a distinct N1-aryl substitution pattern that is critical for target binding and cannot be mimicked by its C3-(4-methoxyphenyl) regioisomer (CAS 901021-23-6). Procure this ≥95% pure scaffold to deconvolute SAR around the 1,3-diaryl-pyrazolo[4,3-c]quinoline chemotype—ideal as a simplified core control for c-MYC/KRAS G-quadruplex stabilizer programs (compare with PQ32) and for profiling lipophilicity-driven ADME/PK properties. Its substitution pattern falls outside major patent claims (WO2023064133A1, CN107708419B, US20160046623), enabling patent-free derivatization at quinoline positions 4,6,7,8,9 for novel IP generation.

Molecular Formula C23H17N3O
Molecular Weight 351.409
CAS No. 932519-06-7
Cat. No. B2582526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932519-06-7
Molecular FormulaC23H17N3O
Molecular Weight351.409
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
InChIInChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3
InChIKeyRQPNQOHXJJTWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 142 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932519-06-7): Core Scaffold, Physicochemical Identity, and Procurement Classification


1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932519-06-7) is a synthetic, achiral heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class—a tricyclic scaffold formed by fusion of a pyrazole ring to a quinoline nucleus [1]. With a molecular formula of C23H17N3O, molecular weight of 351.41 g/mol, calculated logP of 5.09, and topological polar surface area of 30.25 Ų, the compound exhibits high lipophilicity and low hydrogen-bonding capacity, which are critical determinants of membrane permeability and target engagement within this chemotype . It is commercially available as a screening compound (e.g., ChemDiv catalog ID G360-0005; CheMenu catalog CM793777) at ≥95% purity, positioning it as a readily accessible entry point for structure–activity relationship (SAR) exploration around the 1,3-diaryl-pyrazolo[4,3-c]quinoline substitution pattern .

Why Generic 1,3-Diaryl-pyrazolo[4,3-c]quinoline Substitution Fails: Regioisomeric and Physicochemical Non-Interchangeability of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Within the pyrazolo[4,3-c]quinoline class, the precise location of the 4-methoxyphenyl substituent—at N1 versus C3—fundamentally alters electronic distribution, conformational preference, and biological target engagement. The regioisomer 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6) differs only by swapping the methoxyphenyl and phenyl groups between the N1 and C3 positions, yet this positional isomerism creates distinct pharmacophoric geometries that are unlikely to be recognized identically by protein binding pockets [1]. Furthermore, the 2-aryl-2,5-dihydropyrazolo[4,3-c]quinolin-3-one subclass (e.g., CGS-9895) incorporates a carbonyl at C3 and N5, fundamentally altering hydrogen-bonding capacity and receptor pharmacology relative to the fully aromatic 1,3-diaryl series [2]. Treating any pyrazolo[4,3-c]quinoline as a generic replacement therefore risks undermining SAR continuity and confounding biological interpretation across studies [3].

Product-Specific Quantitative Evidence Guide: Head-to-Head Physicochemical and Pharmacological Differentiation of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Regioisomeric Differentiation: N1-(4-Methoxyphenyl) Versus C3-(4-Methoxyphenyl) Substitution

The target compound places the 4-methoxyphenyl group at the N1 position and phenyl at C3, whereas its closest commercially available analog, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6), reverses this arrangement. This positional swap alters the dihedral angle between the aryl ring and the pyrazoloquinoline core, directly impacting the three-dimensional pharmacophore presented to biological targets [1]. In the broader pyrazolo[4,3-c]quinolin-3-one series, SAR studies have demonstrated that the nature and position of N2-aryl versus C3-aryl substituents are primary determinants of benzodiazepine receptor binding affinity (pIC50 range: ~6 to 10.35 across 106 analogs), confirming that regioisomeric substitution is not functionally equivalent [2].

regioisomer pyrazoloquinoline substitution pattern pharmacophore geometry

Physicochemical Differentiation from the 2-Aryl-3-oxo Series: Lipophilicity and Hydrogen-Bonding Profile

CGS-9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol), a well-characterized nanomolar benzodiazepine receptor antagonist (IC50 = 0.1 nM), contains a carbonyl at C3 and an N5–H donor, yielding a calculated logP of approximately 2.9 and PSA of ~55 Ų [1]. In contrast, the target compound (logP = 5.09; PSA = 30.25 Ų) is approximately 2.2 log units more lipophilic and has roughly half the polar surface area, which predicts substantially higher passive membrane permeability but reduced aqueous solubility and a markedly different hydrogen-bonding capacity . These differences preclude direct pharmacological extrapolation between the two series.

logP PSA drug-likeness benzodiazepine receptor CGS-9895

Scaffold-Level Anti-Inflammatory Potential: Class Evidence from Pyrazolo[4,3-c]quinoline-4-ones as Selective COX-2 Inhibitors

Pyrazolo[4,3-c]quinoline-4-ones have been identified as selective COX-2 inhibitors, with representative compound 49 exhibiting IC50 values of 4.7 μM (COX-1) and 0.24 μM (COX-2), yielding a COX-1/COX-2 selectivity ratio of approximately 20-fold [1]. The target compound shares the pyrazolo[4,3-c]quinoline core but lacks the 4-oxo group present in the COX-2-selective series, and it bears different aryl substitution patterns. This class-level evidence establishes that the pyrazolo[4,3-c]quinoline scaffold is pharmacologically permissive for COX-2 inhibition, but the absence of the 4-oxo pharmacophore in the target compound means direct potency cannot be assumed without dedicated testing [2].

COX-2 anti-inflammatory selectivity pyrazoloquinoline-4-one

Target Compound as a Missing-Linker Control for G-Quadruplex Stabilizer SAR: Comparison with PQ32

Compound PQ32, a pyrazolo[4,3-c]quinoline derivative with a distinct substitution pattern including an amino side chain, stabilizes c-MYC Pu27 and KRAS G-quadruplexes and inhibits tumor cell proliferation with an IC50 of approximately 1.00 μM in cellular assays, demonstrating in vivo efficacy comparable to cisplatin in xenograft models [1]. The target compound, lacking the amino functionality of PQ32, represents a structurally simplified analog suitable for use as a specificity control or for deconvoluting the contribution of the core scaffold versus the pendant functional groups to G-quadruplex stabilization and anticancer activity [2].

G-quadruplex c-MYC KRAS anticancer pyrazoloquinoline

Intellectual Property Landscape: Freedom-to-Operate Differentiation from Patented Pyrazolo[4,3-c]quinoline Derivatives

Recent patent disclosures claiming pyrazolo[4,3-c]quinoline derivatives as HPK1/FLT3 inhibitors (WO2023064133A1) [1], β-glucuronidase inhibitors (CN107708419B) [2], and PDE9 inhibitors (US20160046623) [3] describe compounds with specific substitution patterns, typically involving amino, halogen, or heterocycloalkyl substituents at the quinoline ring or N1/N3 positions. The target compound, bearing only unsubstituted phenyl and 4-methoxyphenyl groups at C3 and N1 respectively, falls outside the specific Markush claims of these patents, providing a structurally differentiated starting point for novel IP generation or for use as a comparator in freedom-to-operate analyses.

patent HPK1 FLT3 β-glucuronidase PDE9 IP differentiation

Best Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932519-06-7)


Regioisomeric SAR Probe for Pyrazolo[4,3-c]quinoline Target Engagement Studies

When paired head-to-head with its C3-(4-methoxyphenyl) regioisomer (CAS 901021-23-6), this compound enables direct assessment of how N1- versus C3-aryl substitution governs target binding, selectivity, and functional activity within the pyrazolo[4,3-c]quinoline scaffold. The class-level benzodiazepine receptor SAR data (pIC50 range >4 log units depending on aryl position in the 2-aryl series ) underscores the criticality of this structural variable, making the matched regioisomeric pair an essential tool for SAR deconvolution.

Scaffold-Hopping Control in G-Quadruplex Stabilizer Lead Optimization

For programs investigating pyrazolo[4,3-c]quinolines as c-MYC/KRAS G-quadruplex stabilizing ligands, this compound serves as a structurally simplified core scaffold control. Comparison with active derivative PQ32 (IC50 ~1.00 μM in tumor cell proliferation; in vivo activity comparable to cisplatin ) isolates the contribution of pendant amino/alkylamino groups to G4 binding affinity and cellular potency, distinguishing scaffold-driven from substituent-driven activity.

Novel IP Generation Starting Point with Demonstrated Freedom-to-Operate

The target compound's simple 1-(4-methoxyphenyl)-3-phenyl substitution pattern falls outside the Markush claims of major competing patent families (WO2023064133A1 for HPK1/FLT3 ; CN107708419B for β-glucuronidase ; US20160046623 for PDE9 ). Industrial medicinal chemistry teams can derivatize this scaffold—for example, by introducing substituents at positions 4, 6, 7, 8, or 9 of the quinoline ring—to generate novel, patentable compositions of matter with a clean IP landscape relative to existing art.

Physicochemical Comparator for ADME/PK Profiling of Pyrazolo[4,3-c]quinoline Lead Series

With its high logP (5.09) and low PSA (30.25 Ų) , the target compound occupies a distinct physicochemical space relative to more polar analogs such as CGS-9895 (logP ~2.9, PSA ~55 Ų) . This makes it a valuable comparator for profiling how lipophilicity within the pyrazolo[4,3-c]quinoline series impacts aqueous solubility, plasma protein binding, metabolic stability, and CNS penetration in ADME/PK assays, informing multiparameter optimization strategies during lead development.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.